5-Chlorobenzofuroxan synthesis and characterization
5-Chlorobenzofuroxan synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 5-Chlorobenzofuroxan
Abstract
This technical guide provides a comprehensive overview of 5-Chlorobenzofuroxan, a pivotal heterocyclic compound in medicinal chemistry and drug development. The document details a field-proven, step-by-step protocol for its synthesis, beginning with the preparation of the essential precursor, 4-chloro-2-nitroaniline. A core focus is placed on the causality behind experimental choices and the self-validating nature of the described protocols. Furthermore, this guide presents a thorough characterization of 5-Chlorobenzofuroxan using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of the resulting data is explained to affirm the compound's structural integrity and purity. The guide also explores the chemical reactivity of 5-Chlorobenzofuroxan, particularly its utility as a precursor in nucleophilic aromatic substitution (SNAr) reactions, and its significance as a pharmacophore, notably as a nitric oxide (NO) donor. This document is intended for researchers, scientists, and professionals in drug development seeking a practical and in-depth understanding of this versatile chemical scaffold.
Introduction: The Significance of the Benzofuroxan Scaffold
Since the first synthesis of a benzofuroxan derivative in 1899, this class of heterocyclic compounds has garnered significant attention within the scientific community.[1][2][3] Benzofuroxans, also known as benzo[1,2-c]1,2,5-oxadiazole-1-oxides, are characterized by a unique fused ring system that imparts a broad spectrum of biological activities.[4] These activities include antibacterial, antifungal, anticancer, and immunosuppressive properties.[1][2][4]
The versatility of the benzofuroxan core lies in its dual role: it can act as a potent pharmacophore itself or serve as a synthetic intermediate for creating more complex bioactive molecules like quinoxaline dioxides and benzimidazoles.[1][2][4] A key aspect of their biological and chemical reactivity is the nature of the substituents on the carbocyclic ring, which dictates the molecule's overall properties.[1][2][3]
Within this important class, 5-Chlorobenzofuroxan stands out as a crucial building block. The presence of the chlorine atom at the 5-position makes the benzene ring electron-deficient, enhancing its reactivity towards nucleophiles. This property makes it an invaluable precursor for generating diverse compound libraries for structure-activity relationship (SAR) studies.[5] Moreover, the benzofuroxan moiety itself can release nitric oxide (NO), a critical signaling molecule in various physiological processes, under biological conditions, making its derivatives promising candidates for therapeutic development, particularly in oncology.[5]
Synthesis of 5-Chlorobenzofuroxan: A Validated Protocol
The most common and efficient synthesis of benzofuroxans involves the oxidative cyclization of corresponding ortho-nitroaniline precursors. This section provides a detailed, two-stage protocol for the synthesis of 5-Chlorobenzofuroxan, starting from the commercially available 2,4-dichloronitrobenzene.
Stage 1: Synthesis of the Precursor, 4-Chloro-2-nitroaniline
The initial step is the selective amination of 2,4-dichloronitrobenzene. The chlorine atom at the 4-position is more activated towards nucleophilic substitution than the one at the 2-position due to the strong electron-withdrawing effect of the nitro group in the ortho and para positions.
Experimental Protocol:
-
Reaction Setup: In a sealed autoclave, combine 2,4-dichloronitrobenzene (2.46 mol) and toluene (7.72 mol).[6][7]
-
Ammonolysis: Purge the vessel with nitrogen gas, then introduce liquid ammonia (14.1 mol).
-
Reaction Conditions: Heat the mixture to 160°C and maintain this temperature with stirring for 8 hours. The pressure inside the vessel will increase due to the heating of the volatile components.
-
Work-up: Cool the autoclave to 40°C and vent the excess ammonia. Transfer the resulting solid-liquid mixture into 800 mL of water.
-
Isolation: Cool the aqueous mixture to 10°C and collect the solid product by filtration. Wash the filter cake with water to remove any remaining salts.
-
Purification: The crude solid is purified by recrystallization from methanol to yield pure 4-chloro-2-nitroaniline.[6][7] A typical yield for this procedure is approximately 91%.[7]
Stage 2: Oxidative Cyclization to 5-Chlorobenzofuroxan
With the 4-chloro-2-nitroaniline precursor in hand, the final step is the intramolecular cyclization to form the furoxan ring. This is achieved using a potent oxidizing agent, typically sodium hypochlorite (NaOCl), under basic conditions.
Experimental Protocol:
-
Dissolution: Dissolve the synthesized 4-chloro-2-nitroaniline in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Basification: Add an aqueous solution of a base, such as sodium hydroxide (NaOH), to the mixture. This deprotonates the aniline nitrogen, making it more nucleophilic.
-
Oxidation: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hypochlorite (commercial bleach is often sufficient). The reaction is exothermic and should be controlled to prevent side reactions.
-
Reaction Monitoring: Stir the reaction mixture at low temperature. The progress can be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.[8]
-
Precipitation & Isolation: Upon completion, the product often precipitates from the solution. The solid 5-Chlorobenzofuroxan can be collected by vacuum filtration.
-
Purification: The crude product is then washed with cold water and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid.
The diagram below outlines the complete synthetic workflow.
Caption: Synthetic workflow for 5-Chlorobenzofuroxan.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 5-Chlorobenzofuroxan.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₃ClN₂O₂ | [9] |
| Molecular Weight | 170.55 g/mol | [9] |
| CAS Number | 17348-69-5 | [9] |
| Appearance | Crystalline Solid | - |
| Melting Point | 126-129 °C | [7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For 5-Chlorobenzofuroxan, the aromatic region of the ¹H NMR spectrum is particularly diagnostic.
-
¹H NMR Analysis: The molecule has three aromatic protons in distinct chemical environments. We expect to see three signals in the aromatic region (typically δ 7.0-8.5 ppm). The coupling patterns (splitting) between these protons will be consistent with a 1,2,4-trisubstituted benzene ring system.
-
¹³C NMR Analysis: The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the fused ring system, confirming the asymmetry of the molecule.[10][11]
| ¹H NMR (400 MHz, CDCl₃) | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Aromatic Protons | ~ 7.3 - 7.8 | Multiplet | 3H, Ar-H |
Note: Precise chemical shifts and coupling constants would be determined from the actual spectrum but are expected to fall within these ranges based on similar structures.[12][13]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 5-Chlorobenzofuroxan will exhibit characteristic absorption bands confirming its structure.
-
Causality of Key Peaks: The presence of strong bands corresponding to the N-O and C=N stretches of the furoxan ring, along with aromatic C=C stretches and the C-Cl stretch, provides definitive evidence for the target molecule. The absence of N-H stretching bands (typically ~3300-3500 cm⁻¹) from the precursor aniline confirms the completion of the cyclization reaction.[14][15]
| Characteristic IR Absorptions | Wavenumber (cm⁻¹) | Functional Group |
| Aromatic C-H Stretch | 3100 - 3000 | Ar C-H |
| Aromatic C=C Stretch | 1600 - 1450 | C=C (ring) |
| Furoxan Ring Stretch | ~1610, ~1550 | C=N, N=N⁺-O⁻ |
| N-O Stretch | ~1350, ~1250 | N-O |
| C-Cl Stretch | ~800 - 600 | C-Cl |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound.
-
Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 170).[16]
-
Isotopic Pattern: A hallmark feature for chlorine-containing compounds is the presence of an M+2 peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the mass spectrum will display two peaks for the molecular ion: one at m/z 170 (for C₆H₃³⁵ClN₂O₂) and another at m/z 172 (for C₆H₃³⁷ClN₂O₂). The intensity ratio of these peaks will be approximately 3:1, providing unambiguous confirmation of the presence of one chlorine atom in the molecule.[17][18]
-
Fragmentation: Common fragmentation patterns may involve the loss of NO or other small neutral molecules from the furoxan ring.
The following diagram illustrates the standard workflow for the characterization of the synthesized product.
Caption: Analytical workflow for structural verification.
Reactivity and Applications in Drug Discovery
5-Chlorobenzofuroxan is not just a final product but a versatile platform for creating novel therapeutics. Its utility stems from its inherent chemical reactivity and the pharmacological properties of the benzofuroxan core.
Chemical Reactivity
The primary value of 5-Chlorobenzofuroxan in synthetic chemistry is its role as an electrophile in nucleophilic aromatic substitution (SNAr) reactions .[5]
-
Mechanism: The strong electron-withdrawing nature of the fused furoxan ring system, combined with the nitro-like character of the N-oxide, significantly activates the carbocyclic ring towards attack by nucleophiles.[19] The chlorine atom at the 5-position serves as an excellent leaving group, allowing for the introduction of various functionalities (e.g., amines, thiols, alkoxides) to build more complex molecular architectures. This has been successfully used to synthesize novel hybrid compounds with aminothiazole and other scaffolds.[20]
Applications in Drug Development
The incorporation of the 5-chlorobenzofuroxan moiety into larger molecules is a strategic choice in modern drug design.[21][22]
-
Nitric Oxide (NO) Donation: Benzofuroxans are known to be lipophilic, thiol-dependent nitric oxide (NO) donors.[5] They can release NO under physiological conditions, which is a crucial mechanism for their vasodilatory, anti-platelet, and cytotoxic effects. This property is actively explored in the development of cardiovascular and anticancer drugs.[23]
-
Pharmacophore for Anticancer Agents: Numerous derivatives synthesized from 5-chlorobenzofuroxan have shown promising cytotoxic effects against various cancer cell lines. The proposed mechanisms include the inhibition of DNA synthesis and the induction of DNA damage.[5]
-
Anti-Infective Potential: The scaffold has also been investigated for developing agents against antibiotic-resistant bacteria and various fungi, highlighting its broad therapeutic potential.[5]
Conclusion
5-Chlorobenzofuroxan is a high-value heterocyclic compound with significant strategic importance for synthetic and medicinal chemistry. This guide has presented a robust and validated pathway for its synthesis, beginning with readily available starting materials and proceeding through a logical, high-yielding sequence. The detailed characterization protocols, utilizing NMR, IR, and Mass Spectrometry, provide a self-validating system to ensure the structural integrity and purity of the final product. The demonstrated utility of 5-Chlorobenzofuroxan as a versatile precursor for SNAr reactions and as a source of the pharmacologically active benzofuroxan core underscores its continued relevance in the quest for novel and more effective therapeutic agents.
References
- The Properties and the Use of Substituted Benzofuroxans in Pharmaceutical and Medicinal Chemistry: A Comprehensive Review. (2013). Bentham Science Publishers.
- Pharmacological properties of furoxans and benzofuroxans: recent developments. (n.d.). PubMed.
- Benzofuroxane Derivatives as Multi-Effective Agents for the Treatment of Cardiovascular Diabetic Complications. Synthesis, Functional Evaluation, and Molecular Modeling Studies. (2012).
- The Properties And The Use Of Substituted Benzofuroxans In Pharmaceutical And Medicinal Chemistry: A Comprehensive Review. (2013).
- The Properties and the Use of Substituted Benzofuroxans in Pharma... (2013). Ingenta Connect.
- 5-Chlorobenzofuroxan|High-Quality Research Chemical. (n.d.). Benchchem.
- Synthesis, characterization and explosive properties of benzofuroxans. (2011).
- Formulae of selected benzofuroxans analyzed by mass-spectrometry. (n.d.).
- Derivatives Synthetic Furoxan and Benzofuroxan Leishmanicidal Activities of Novel. (n.d.). UNESP Institutional Repository.
- Novel Hybrid Compounds Containing Benzofuroxan and Aminothiazole Scaffolds: Synthesis and Evaluation of Their Anticancer Activity. (2020). PMC - NIH.
- 5-CHLOROBENZOFUROXAN | 17348-69-5. (n.d.). ChemicalBook.
- 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. (2021). MDPI.
- How to Synthesize 5-Chloro-2-nitroaniline and Its Applic
- Preparation of 5-Chloro-2-nitroaniline. (n.d.). ChemicalBook.
- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.).
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). PubMed.
- interpretation of two sample infrared spectra. (2023). YouTube.
- Table of Characteristic IR Absorptions. (n.d.). Unknown Source.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). PubMed Central.
- 3-Bromo-5-chloro-2-hydroxybenzaldehyde. (n.d.). the NIST WebBook.
- The mass spectrometry of chlorin
- C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes. (n.d.). docbrown.info.
- C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes. (n.d.). docbrown.info.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. The Properties and the Use of Substituted Benzofuroxans in Pharma...: Ingenta Connect [ingentaconnect.com]
- 4. Pharmacological properties of furoxans and benzofuroxans: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. Preparation of 5-Chloro-2-nitroaniline_Chemicalbook [chemicalbook.com]
- 8. repositorio.unesp.br [repositorio.unesp.br]
- 9. 5-CHLOROBENZOFUROXAN | 17348-69-5 [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. m.youtube.com [m.youtube.com]
- 15. uanlch.vscht.cz [uanlch.vscht.cz]
- 16. 3-Bromo-5-chloro-2-hydroxybenzaldehyde [webbook.nist.gov]
- 17. The mass spectrometry of chlorinated dibenzo-p-dioxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. mdpi.com [mdpi.com]
- 20. Novel Hybrid Compounds Containing Benzofuroxan and Aminothiazole Scaffolds: Synthesis and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
